molecular formula C16H11ClO B6381680 2-Chloro-4-(naphthalen-1-yl)phenol CAS No. 1261961-10-7

2-Chloro-4-(naphthalen-1-yl)phenol

Cat. No.: B6381680
CAS No.: 1261961-10-7
M. Wt: 254.71 g/mol
InChI Key: HNFLIRWDFUGJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(naphthalen-1-yl)phenol is a synthetic phenolic compound of significant interest in modern chemical and pharmaceutical research. Phenolic compounds are recognized as crucial scaffolds in medicinal chemistry due to their diverse biological activities. Recent scientific investigations have highlighted the potential of novel phenolic compounds as inhibitors of key viral proteins, such as the SARS-CoV-2 nsp13 helicase, through molecular docking and molecular dynamics simulations . These studies suggest that such compounds can exhibit strong binding affinities and favorable stability, making them promising candidates for antiviral development . The naphthalene moiety incorporated into the phenolic structure enhances the molecular complexity and is a common feature in compounds evaluated for various therapeutic applications, including anticancer properties . This structural motif is known to influence the compound's interaction with biological targets. Researchers can utilize this chemical as a key intermediate or precursor for synthesizing more complex heterocyclic systems, such as 1,3,4-oxadiazoles, which are frequently explored in drug discovery campaigns . This product is provided with guaranteed high purity, and its structural identity is confirmed by advanced analytical techniques including 1 H NMR, IR, and mass spectrometry, following the characterization standards applied to analogous research compounds . It is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO/c17-15-10-12(8-9-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFLIRWDFUGJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 4 Naphthalen 1 Yl Phenol and Analogues

Novel Catalytic Systems in Phenol (B47542) and Naphthalene (B1677914) Functionalization

Recent advances in catalysis have provided more efficient and selective methods for the functionalization of phenols and naphthalenes. For the chlorination step, Lewis acid catalysts can be employed to enhance the electrophilicity of the chlorinating agent and direct the substitution. google.com Furthermore, the development of specific ligands for palladium catalysts in cross-coupling reactions has significantly broadened their scope and efficiency. Bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands, are crucial for achieving high yields and turnover numbers in Suzuki-Miyaura and Buchwald-Hartwig reactions involving challenging substrates. digitellinc.com

The following table summarizes some catalytic systems used in relevant reactions:

ReactionCatalyst SystemSubstratesKey Features
Ortho-Chlorination SO2Cl2 / di-s-butylaminePhenolHigh ortho-selectivity
Ortho-Chlorination NCS / Thiourea catalystPhenolTunable ortho/para selectivity
Suzuki-Miyaura Coupling Pd(PPh3)4 / BaseAryl halide, Arylboronic acidVersatile C-C bond formation
Ullmann Condensation CuI / Ligand / BaseAryl halide, PhenolC-O bond formation for diaryl ethers

Microwave-Assisted and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing synthetic route design, aiming for more environmentally benign processes. This includes the use of less hazardous solvents, catalyst-free conditions where possible, and energy-efficient methods like microwave irradiation.

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields for a variety of reactions, including Suzuki couplings and nucleophilic aromatic substitutions. nih.govnih.govajrconline.org The rapid heating provided by microwaves can lead to cleaner reactions with fewer side products. ajrconline.org

The use of green solvents, such as water or supermolecular solvents, is another key aspect of green chemistry. digitellinc.comnih.gov While the low solubility of many organic reactants in water can be a challenge, the use of phase-transfer catalysts or specialized aqueous-compatible catalytic systems can overcome this limitation. acs.org Catalyst-free methods, where the reaction is promoted by the solvent or other reaction conditions, are also highly desirable. researchgate.net

Flow chemistry, or continuous-flow synthesis, is an emerging technology that offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. acs.org The development of flow chemistry methods for the synthesis of substituted phenols is an active area of research.

The following table highlights some green chemistry approaches relevant to the synthesis of the target compound:

Green ApproachReaction TypeExampleAdvantages
Microwave-Assisted Suzuki CouplingAryl halide + Arylboronic acidReduced reaction time, improved yield nih.gov
Microwave-Assisted Nucleophilic Aromatic SubstitutionAryl chloride + PhenolRapid synthesis of diaryl ethers nih.gov
Green Solvents Suzuki CouplingAryl halide + Arylboronic acid in waterEnvironmentally benign, simplified workup acs.org
Flow Chemistry Oxidative Heck/DehydrogenationSynthesis of meta-substituted phenolsImproved safety and scalability acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Naphthalen 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 2-Chloro-4-(naphthalen-1-yl)phenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic arrangement.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to display a series of signals in the aromatic region (typically δ 6.5-8.5 ppm) and a signal for the phenolic hydroxyl (-OH) group. The exact chemical shift of the hydroxyl proton can vary depending on the solvent, concentration, and temperature, and it often appears as a broad singlet.

The aromatic protons on the substituted phenol (B47542) ring and the naphthalene (B1677914) ring will exhibit characteristic chemical shifts and coupling patterns (multiplicity). The protons on the phenol ring are anticipated to show a distinct set of signals. The naphthalene ring system, with its seven protons, will produce a more complex pattern in the downfield region of the spectrum. Based on the analysis of related structures, the predicted chemical shifts and multiplicities are detailed in the table below.

Interactive Table: Predicted ¹H NMR Data for this compound

Note: Data is predicted based on established principles and data from analogous compounds. d = doublet, t = triplet, m = multiplet, s = singlet, dd = doublet of doublets.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 7.35d~ 2.2
H-5~ 7.20ddJ ≈ 8.5, 2.2
H-6~ 7.05d~ 8.5
Phenolic OHVariable (e.g., ~ 5.0-6.0)s (broad)-
Naphthyl Protons~ 7.40 - 8.20m-

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. For this compound, a total of 16 distinct carbon signals are expected, corresponding to the 10 carbons of the naphthalene ring and the 6 carbons of the chlorophenol ring.

The carbon attached to the hydroxyl group (C-1) and the carbon bonded to the chlorine atom (C-2) will be significantly influenced by these electronegative substituents. The carbon atoms of the naphthalene moiety will resonate in the typical aromatic region (δ 120-135 ppm), with the bridgehead carbons showing distinct shifts.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Note: Data is predicted based on established principles and data from analogous compounds like 2-chloro-4-phenylphenol (B167023) and naphthalene derivatives. chemicalbook.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)~ 150-155
C-2 (C-Cl)~ 120-125
C-3~ 130-133
C-4 (C-Naphthyl)~ 135-140
C-5~ 118-122
C-6~ 128-131
Naphthyl Carbons~ 124-136

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to identify which protons are adjacent to each other on the phenolic and naphthalenic rings, helping to trace the connectivity within each aromatic system. For instance, a cross-peak between the signals for H-5 and H-6 would confirm their ortho relationship. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). columbia.edu Each CH group in the molecule will produce a cross-peak, linking the proton signal to the signal of the carbon it is attached to. This is crucial for assigning the carbon signals of the protonated aromatic carbons. columbia.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.edu HMBC is vital for piecing the entire structure together. It would show correlations from the naphthyl protons to the C-4 of the phenol ring, confirming the point of attachment between the two ring systems. It also helps in assigning quaternary (non-protonated) carbons, which are not visible in an HSQC spectrum. columbia.eduyoutube.com

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands that confirm its structure.

O-H Stretching : A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group.

Aromatic C-H Stretching : Sharp, medium-intensity bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

Aromatic C=C Stretching : Several bands of varying intensity are expected between 1450 and 1650 cm⁻¹ corresponding to the stretching vibrations within the aromatic rings. For similar structures, bands have been noted around 1588 and 1480 cm⁻¹. rsc.org

C-O Stretching : A strong band for the phenolic C-O stretch is anticipated in the 1200-1260 cm⁻¹ region.

C-H Out-of-Plane Bending : The region between 700 and 900 cm⁻¹ is critical for identifying the substitution patterns on the aromatic rings. Characteristic bands for the naphthalene ring's adjacent hydrogens are expected here. researchgate.net

C-Cl Stretching : A moderate to strong absorption band for the C-Cl stretch is expected in the range of 700-850 cm⁻¹.

Interactive Table: Predicted FTIR Data for this compound

Note: Data is predicted based on established principles and data from analogous compounds such as naphthols and chlorophenols. rsc.orgresearchgate.netnist.gov

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3050 - 3150Medium, Sharp
Aromatic C=C Stretch1450 - 1650Medium to Strong
C-O Stretch1200 - 1260Strong
Naphthalene Ring Bending740 - 850Strong
C-Cl Stretch700 - 850Medium to Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by signals from the aromatic rings.

The symmetric "ring-breathing" vibrations of both the phenol and naphthalene rings would give rise to strong and sharp bands. A particularly strong peak corresponding to C-C and C-O stretching vibrations is expected around 1370-1390 cm⁻¹, a characteristic feature for naphthol derivatives. researchgate.net The C-Cl bond, being relatively polarizable, should also produce a noticeable Raman signal.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, is a fundamental technique for probing the electronic structure of conjugated systems like this compound. The absorption of photons in this energy range promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The specific wavelengths of absorption and their intensities are characteristic of the molecule's structure.

For this compound, the UV-Vis spectrum is expected to be a composite of the electronic transitions associated with the naphthalene and chlorophenol moieties, likely with some shifts due to their conjugation.

Naphthalene Moiety: Naphthalene itself exhibits characteristic absorption bands. For instance, it is known to have absorption peaks around 220 nm and 284 nm. researchgate.net These correspond to π → π* transitions within the aromatic system.

Phenolic Moiety: Phenols also show characteristic UV absorptions. The hydroxyl (-OH) group and the chloro (-Cl) group on the benzene (B151609) ring act as auxochromes, modifying the absorption of the benzene chromophore. Simple chlorophenols absorb in the UV region, and the position of these absorptions can be influenced by the solvent and pH due to the acidic nature of the phenolic proton.

Conjugated System: The direct linkage of the naphthalen-1-yl group to the 4-position of the 2-chlorophenol (B165306) creates an extended π-conjugated system. This conjugation is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the individual, unconjugated chromophores. This means the molecule will absorb light at longer wavelengths. The intensity of these absorptions may also be affected.

Expected Electronic Transitions:

Hypothetical UV-Vis Data Table:

Since experimental data is unavailable, the following table is a hypothetical representation of what might be observed for this compound in a common solvent like ethanol, based on the principles discussed.

Hypothetical Band λmax (nm) Type of Transition Associated Chromophore/System
Band I~225-235π → πNaphthalene-like transition
Band II~280-295π → πNaphthalene-like transition (red-shifted)
Band III~310-330π → π*Transition of the extended conjugated system

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₆H₁₁ClO), mass spectrometry would provide crucial information for its identification and structural confirmation. The molecular weight of this compound is approximately 254.71 g/mol . aobchem.com.cn

Molecular Ion Peak (M⁺):

In an electron ionization (EI) mass spectrum, the molecule would lose an electron to form a molecular ion (M⁺). The peak corresponding to this ion would be observed at an m/z value equal to the molecular weight of the compound. A key feature for compounds containing chlorine is the presence of a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. science-softcon.de Therefore, the mass spectrum of this compound would show two molecular ion peaks:

M⁺ peak: at m/z corresponding to the molecule with ³⁵Cl.

M+2 peak: at m/z two units higher, corresponding to the molecule with ³⁷Cl. The intensity of the M+2 peak would be about one-third of the M⁺ peak's intensity. science-softcon.de

Fragmentation Pattern:

The molecular ion is often unstable and can break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. For this compound, several fragmentation pathways can be predicted:

Loss of Cl: A common fragmentation pathway for chlorinated aromatic compounds is the loss of the chlorine atom, which would result in a fragment ion at [M-Cl]⁺.

Loss of CO: Phenolic compounds can undergo fragmentation by losing a molecule of carbon monoxide (CO), leading to a fragment at [M-CO]⁺.

Cleavage of the Naphthyl-Phenol Bond: The bond connecting the naphthalene and phenol rings could cleave, leading to fragment ions corresponding to the naphthalenyl cation or the chlorophenol cation.

Loss of HCl: Rearrangement reactions can sometimes lead to the loss of a neutral molecule of HCl, giving a fragment at [M-HCl]⁺.

Hypothetical Mass Spectrometry Data Table:

The following table illustrates the expected key ions and their mass-to-charge ratios in the mass spectrum of this compound.

m/z (for ³⁵Cl) Relative Intensity Possible Fragment Ion Fragment Lost
254Moderate[C₁₆H₁₁³⁵ClO]⁺-
256Low[C₁₆H₁₁³⁷ClO]⁺-
219Moderate to High[C₁₆H₁₁O]⁺Cl
226Low[C₁₅H₁₀Cl]⁺CO
127High[C₁₀H₇]⁺C₆H₄ClO
128Moderate[C₆H₄ClO]⁺C₁₀H₇

Note: This table is for illustrative purposes only and does not represent actual experimental data. The relative intensities are predictions based on general fragmentation rules.

Computational and Theoretical Investigations of 2 Chloro 4 Naphthalen 1 Yl Phenol

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the total energy of a system is a functional of the electron density. DFT calculations, often employing functionals like B3LYP, are instrumental in determining the geometric, electronic, and energetic properties of molecules with a high degree of accuracy.

Geometry Optimization and Energetic Profiling

Geometry optimization is a fundamental computational procedure aimed at finding the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For 2-Chloro-4-(naphthalen-1-yl)phenol, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is identified. This is typically achieved using DFT methods, for instance, with the B3LYP functional combined with a basis set such as 6-311++G(d,p).

The optimized geometry reveals crucial structural parameters. The planarity of the molecule is of particular interest, especially the dihedral angle between the phenol (B47542) ring and the naphthalene (B1677914) ring system. In similar bicyclic aromatic compounds, significant twisting can occur between ring systems. For example, a study on a related naphthalene-phenol derivative showed a dihedral angle of 33.41 (4)° between the naphthalene and phenol rings. The final optimized structure for this compound would possess C1 point group symmetry.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures)

ParameterBond Length (Å)ParameterBond Angle (°)
C-Cl1.745C-C-Cl119.5
C-O1.365C-C-O118.0
O-H0.960C-O-H109.0
C-C (Phenol)1.390 - 1.405C-C-C (Phenol)119.0 - 121.0
C-C (Naphthyl)1.370 - 1.430C-C-C (Naphthyl)118.0 - 122.0
C-C (Inter-ring)1.490C-C-C (Inter-ring)120.5

Note: The data in this table is representative and derived from computational studies on structurally similar substituted phenols and naphthalenes. Actual values for this compound would require specific calculation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be delocalized primarily across the electron-rich naphthalene and phenol rings, while the LUMO would also be distributed over the aromatic system, exhibiting antibonding character. DFT calculations are used to determine the energies of these orbitals. For instance, a DFT study on naphthalene found its HOMO-LUMO gap to be approximately 4.75 eV. The substitution pattern on the phenol ring would modulate this value.

From the HOMO and LUMO energies, important quantum chemical parameters like ionization potential (IP = -E_HOMO), electron affinity (EA = -E_LUMO), electronegativity (χ), and chemical hardness (η) can be calculated to further quantify the molecule's reactivity.

Table 2: Representative Frontier Orbital Data (Based on DFT Calculations of Naphthalene and Substituted Phenols)

ParameterEnergy (eV)
E_HOMO-6.15
E_LUMO-1.85
Energy Gap (ΔE)4.30

Note: This data is illustrative. E_HOMO, E_LUMO, and the resulting energy gap are highly dependent on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron isodensity surface, providing insights into molecular size, shape, and regions of varying electron density. This information is crucial for predicting the reactive sites for electrophilic and nucleophilic attacks.

The MEP surface is typically color-coded to represent different potential values.

Red: Indicates regions of high electron density and strong negative electrostatic potential, representing likely sites for electrophilic attack.

Blue: Indicates regions of low electron density and strong positive electrostatic potential, representing likely sites for nucleophilic attack.

Green: Indicates regions of neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red/yellow) localized around the electronegative oxygen atom of the hydroxyl group and the chlorine atom. The most positive potential (blue) would be concentrated around the hydrogen atom of the hydroxyl group, making it a potential site for hydrogen bonding and nucleophilic interaction. The aromatic protons would also exhibit a degree of positive potential.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are not only for electronic structure but are also highly effective in predicting spectroscopic properties, providing a theoretical spectrum that can be compared with experimental results. This comparison helps in the validation of molecular structures and the assignment of spectral bands.

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which is invaluable for interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework (e.g., B3LYP/6-311++G(d,p)), is a standard approach for calculating NMR isotropic shielding constants. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The simulated ¹H NMR spectrum of this compound would show a distinct signal for the hydroxyl proton, with its chemical shift influenced by hydrogen bonding. The aromatic region would display a complex pattern of signals corresponding to the protons on the substituted phenol and naphthalene rings. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, with the carbons attached to the oxygen, chlorine, and the inter-ring junction showing characteristic shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Atom TypePredicted ¹³C Chemical Shift (ppm)
O-H5.0 - 6.0C-O150 - 155
Phenol-H6.9 - 7.5C-Cl120 - 125
Naphthyl-H7.4 - 8.2C (Inter-ring)130 - 140
Phenol-C115 - 135
Naphthyl-C125 - 135

Note: These are estimated chemical shift ranges. Actual values from a GIAO calculation would be more precise. Experimental conditions like solvent can also influence shifts.

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational analysis through quantum chemical calculations can predict the infrared (IR) and Raman active vibrational modes of a molecule. By performing a frequency calculation on the optimized geometry (typically using the same DFT method and basis set), a set of normal vibrational modes and their corresponding frequencies and intensities can be obtained.

Calculated vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP methods) to improve agreement with experimental data. The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific molecular vibrations, such as stretching, bending, or torsional modes.

For this compound, key predicted vibrational bands would include:

O-H stretching: A strong, broad band in the IR spectrum around 3300-3500 cm⁻¹.

Aromatic C-H stretching: Multiple sharp bands above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong band around 1200-1250 cm⁻¹.

C-Cl stretching: A band in the lower frequency region, typically 600-800 cm⁻¹.

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹, Scaled)Expected Intensity (IR)
O-H Stretch3300 - 3500Strong, Broad
Aromatic C-H Stretch3050 - 3150Medium
Aromatic C=C Stretch1450 - 1610Medium to Strong
C-O Stretch1210 - 1260Strong
In-plane O-H Bend1330 - 1390Medium
C-Cl Stretch650 - 750Medium to Strong

Note: The frequencies are representative and based on calculations for similar functionalized aromatic compounds.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. core.ac.uknih.gov By calculating the excitation energies—the energy required to promote an electron from a lower energy occupied orbital to a higher energy unoccupied orbital—TD-DFT can simulate a molecule's UV-visible spectrum. youtube.comyoutube.com This provides insights into the electronic transitions, such as π-π* and n-π* transitions, which are characteristic of chromophoric molecules like this compound.

For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. youtube.com The analysis would involve optimizing the ground state geometry of the molecule and then calculating the vertical excitation energies to the lowest-lying singlet excited states. nih.gov The results would elucidate how the combination of the chlorinated phenol and naphthalene moieties influences the electronic structure and the resulting spectrum. For instance, studies on substituted phenols show that substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.net

Illustrative TD-DFT Results for this compound

Table 1:
Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.853220.15HOMO -> LUMO
S24.103020.45HOMO-1 -> LUMO
S34.522740.88HOMO -> LUMO+1

This table is a hypothetical representation of the type of data generated from a TD-DFT analysis.

Theoretical Descriptors for Molecular Stability and Chemical Reactivity

The stability and reactivity of this compound can be quantitatively assessed using a variety of theoretical descriptors derived from Density Functional Theory (DFT). These descriptors provide a framework for understanding the molecule's behavior in chemical reactions. Aromaticity, a key factor in the stability of the naphthalene and phenol rings, can be quantified using indices like the Nucleus-Independent Chemical Shift (NICS) and the Aromatic Fluctuation Index (FLU). nih.gov

Key reactivity descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. nih.gov

Local Reactivity Descriptors: Fukui functions and the dual descriptor can identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov For this compound, this would pinpoint which atoms on the phenolic and naphthalenic rings are most likely to participate in reactions.

Computational studies on similar molecules, such as 2-chlorophenol (B165306), have utilized these methods to investigate reaction kinetics and decomposition pathways. acs.orgnih.gov

Illustrative Reactivity Descriptors for this compound

Table 2:
DescriptorValue (Illustrative)
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Chemical Potential (μ)-3.85 eV
Chemical Hardness (η)2.35 eV
Global Electrophilicity Index (ω)3.14 eV

This table is a hypothetical representation of the type of data generated from a DFT reactivity analysis.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The three-dimensional structure and flexibility of this compound are critical to its interactions and properties. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. nih.gov

For this compound, a key conformational feature is the rotation around the single bond connecting the phenol and naphthalene rings. This rotation determines the dihedral angle between the two aromatic systems. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. ic.ac.uknih.gov The size of the substituents on the rings, in this case, the chloro and hydroxyl groups, will influence the rotational barrier and the preferred conformations due to steric hindrance. libretexts.org

An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for all atoms over time. The resulting trajectory provides information on bond lengths, bond angles, and dihedral angles, revealing the dynamic nature of the molecule. nih.gov

Illustrative Conformational Analysis Data for this compound

Table 3:
Conformational StateDihedral Angle Range (degrees)Relative Energy (kcal/mol)Population (%)
Global Minimum40 - 600.075
Local Minimum120 - 1402.515
Rotational Barrier0 / 1805.8-
Rotational Barrier904.2-

This table is a hypothetical representation of the type of data generated from a molecular dynamics simulation.

Chemical Reactivity and Mechanistic Pathways of 2 Chloro 4 Naphthalen 1 Yl Phenol

Investigations into Hydroxyl Group Reactivity

The hydroxyl group itself can participate in a variety of reactions. For instance, it can be converted to an ether or an ester. The formation of these derivatives often proceeds via the corresponding phenoxide ion, which is generated by treating the phenol (B47542) with a base. This phenoxide is an even more powerful nucleophile than the neutral phenol. A classic example of such a reaction is the Schotten-Baumann reaction, where a phenol reacts with an acyl chloride in the presence of a base to form an ester. wikipedia.org

Furthermore, the hydroxyl group can be replaced through nucleophilic substitution, although this typically requires its conversion into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This two-step process involves an initial reaction with a sulfonyl chloride, followed by substitution with a nucleophile.

Table 1: Representative Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentsProduct Type
Ether Synthesis (Williamson)Alkyl halide, BaseAlkyl aryl ether
Esterification (Schotten-Baumann)Acyl chloride, BasePhenyl ester
Sulfonate Ester FormationSulfonyl chloride, BaseSulfonate ester
O-AlkylationAlkylating agent (e.g., alkyl halide, alkene)Alkyl aryl ether

Reactivity of the Chlorinated Aromatic Ring

The presence of a chlorine atom on the phenolic ring introduces a complex interplay of electronic effects. While halogens are deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. In the case of 2-Chloro-4-(naphthalen-1-yl)phenol, the chlorine atom is ortho to the hydroxyl group and meta to the naphthalene (B1677914) substituent.

The combined directing effects of the hydroxyl group (strongly activating and ortho, para-directing) and the chlorine atom will influence the position of any further substitution on the phenolic ring. The powerful activating effect of the hydroxyl group generally dominates, directing incoming electrophiles to the positions ortho and para to it.

The chlorinated aromatic ring can also undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups. The chlorine atom can also be a site for reductive dehalogenation.

Moreover, under certain conditions, such as during chlorination for water disinfection, chlorinated phenols can undergo ring cleavage to form various byproducts. wikipedia.org

Reactions Involving the Naphthalene Moiety

The naphthalene ring system in this compound is itself a site of significant reactivity. Naphthalene is generally more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.comlibretexts.org The position of substitution on the naphthalene ring is sensitive to reaction conditions, a classic example of kinetic versus thermodynamic control.

Substitution at the 1-position (α-position) of naphthalene is generally favored under kinetic control (lower temperatures) because the intermediate carbocation is more stable, with more resonance structures that preserve the aromaticity of one of the rings. libretexts.org In contrast, substitution at the 2-position (β-position) can be favored under thermodynamic control (higher temperatures). Since the naphthalene in the title compound is already substituted at the 1-position, any further substitution on this ring will be directed by the existing naphthyl group and the electronic effects of the attached chlorophenol moiety.

The naphthalene ring can also undergo oxidation and reduction reactions. Oxidation can lead to the formation of naphthoquinones or, under more vigorous conditions, phthalic anhydride. numberanalytics.comslideshare.net Reduction can yield di-, tetra-, or decahydronaphthalene (B1670005) derivatives depending on the reagents and conditions used.

Table 2: General Reactivity of the Naphthalene Ring

Reaction TypeReagents/ConditionsTypical Products
NitrationHNO₃, H₂SO₄1-Nitronaphthalene and 2-Nitronaphthalene
HalogenationCl₂, Br₂ with catalyst (e.g., FeCl₃)1-Halonaphthalene
SulfonationFuming H₂SO₄ (low temp.)Naphthalene-1-sulfonic acid
SulfonationFuming H₂SO₄ (high temp.)Naphthalene-2-sulfonic acid
Friedel-Crafts AcylationAcyl chloride, Lewis acid1-Acetylnaphthalene or 2-Acetylnaphthalene
OxidationCrO₃, KMnO₄Naphthoquinones
ReductionNa/ethanol or H₂/catalystDihydronaphthalene, Tetralin, Decalin

Mechanistic Studies of Transformation Reactions (e.g., Cleavage, Functionalization)

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is key to understanding the mechanistic pathways of chemical reactions. For electrophilic aromatic substitution reactions on the phenolic ring of the title compound, the key intermediate would be a resonance-stabilized carbocation, often referred to as an arenium ion or sigma complex. byjus.com The stability of this intermediate determines the regioselectivity of the reaction.

In reactions involving the hydroxyl group, such as O-alkylation or O-acylation, a phenoxide intermediate is often formed. wikipedia.org In the case of transformation reactions like oxidative cleavage, radical intermediates, such as phenoxy radicals, can play a crucial role. wikipedia.org For reactions involving the naphthalene moiety, the stability of the corresponding carbocation intermediates dictates the position of electrophilic attack.

Trapping experiments and spectroscopic techniques are powerful tools for identifying such short-lived intermediates. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Pathways

The outcome of many chemical reactions is determined by the interplay of kinetics and thermodynamics. As mentioned earlier, the sulfonation of naphthalene is a classic example where the reaction product is dependent on the temperature, with the kinetically favored product forming at lower temperatures and the thermodynamically favored product at higher temperatures. libretexts.org

The rate of a reaction is governed by its activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The Arrhenius equation describes the relationship between the rate constant, activation energy, and temperature. Transition state theory provides a more detailed model of the reaction process, considering the formation of a high-energy transition state complex. nih.gov

Thermodynamic factors, such as the change in Gibbs free energy, determine the position of equilibrium and the spontaneity of a reaction. For reactions of substituted phenols, factors such as the electronic nature of the substituents can influence both the kinetics and thermodynamics of the process.

Table 3: Factors Influencing Reaction Pathways

FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Equilibrium)
TemperatureGenerally increases reaction rateCan shift equilibrium towards products or reactants
CatalystLowers activation energy, increasing rateDoes not affect the position of equilibrium
SolventCan affect the stability of reactants, intermediates, and transition statesCan shift the position of equilibrium
Substituent EffectsElectron-donating/withdrawing groups can alter the activation energyCan affect the relative stability of reactants and products

Environmental Transformation and Biodegradation Research of Chlorinated Phenolic Compounds

Aerobic and Anaerobic Degradation Pathways

The environmental persistence and transformation of chlorinated phenolic compounds are highly dependent on the presence or absence of oxygen. Microbial communities employ distinct strategies to break down these molecules under aerobic and anaerobic conditions.

Under aerobic conditions, the initial step in the degradation of aromatic compounds is typically an oxidative attack catalyzed by oxygenase enzymes. gavinpublishers.commdpi.com For a compound like 2-Chloro-4-(naphthalen-1-yl)phenol, this could involve hydroxylation of either the phenolic ring or the naphthalene (B1677914) ring system. frontiersin.orggavinpublishers.com The process generally involves the incorporation of one or two atoms of molecular oxygen into the aromatic ring, making it more susceptible to subsequent cleavage. gavinpublishers.commdpi.com

Under anaerobic conditions, the degradation process is fundamentally different. For the chlorinated phenol (B47542) portion of the molecule, the primary pathway is reductive dechlorination, where the chlorine atom is removed and replaced with a hydrogen atom. This process is a form of halorespiration, where some bacteria use the chlorinated compound as an electron acceptor. nih.gov For the naphthalene moiety, the anaerobic degradation is initiated by a chemically challenging activation step, typically carboxylation, followed by the reduction of the aromatic ring system to overcome its high resonance energy. nih.gov Complete mineralization of complex chlorinated aromatics often requires a sequence of anaerobic and aerobic conditions.

Microbial Metabolism and Enzyme Systems (e.g., Monooxygenases, Dioxygenases, Deaminases, Dehalogenases)

Microbial degradation is facilitated by a diverse array of specific enzyme systems. The type of enzyme employed depends on the compound's structure and the metabolic capabilities of the microorganism.

Key Enzyme Systems in the Degradation of Chlorinated Phenols and Naphthalene:

Enzyme ClassFunction & Role in DegradationTypical Condition
Monooxygenases Incorporate one oxygen atom into the substrate. They are crucial for the initial hydroxylation of the aromatic ring, a key step in destabilizing the molecule for further degradation. nih.govnih.govAerobic
Dioxygenases Incorporate both atoms of molecular oxygen into the aromatic ring, often leading to the formation of cis-dihydrodiols. Naphthalene dioxygenase is a well-studied example that initiates the degradation of naphthalene. frontiersin.orggavinpublishers.com This is a critical step before ring cleavage. mdpi.comAerobic
Dehalogenases Catalyze the removal of halogen (chlorine) atoms from the molecule. Reductive dehalogenases are key in anaerobic pathways, replacing a chlorine atom with hydrogen. nih.govAnaerobic/Aerobic

In aerobic pathways, bacteria such as Pseudomonas, Burkholderia, and Rhodococcus utilize monooxygenases and dioxygenases to initiate the breakdown of both the phenol and naphthalene structures. frontiersin.orgnih.govnih.gov For instance, a two-component FAD-dependent monooxygenase has been identified in the degradation of 2-chloro-4-nitrophenol. nih.gov Following the initial oxidative attack, ring-cleavage dioxygenases break open the aromatic ring, leading to intermediates that can enter central metabolic pathways like the TCA cycle. mdpi.comresearchgate.net

In anaerobic environments, microorganisms, particularly sulfate-reducing bacteria, employ reductive dehalogenases to remove chlorine substituents. nih.gov This step is critical as it often reduces the toxicity of the compound and makes the resulting aromatic structure more amenable to subsequent anaerobic ring cleavage. nih.gov

Identification of Degradation Metabolites and Intermediates

The stepwise breakdown of complex organic pollutants results in a series of intermediate metabolites. Identifying these compounds is crucial for understanding the degradation pathway and ensuring complete mineralization to harmless products like carbon dioxide and water. researchgate.net

For the chlorinated phenol moiety, aerobic degradation typically proceeds through the formation of chlorinated catechols. These are then subject to ring cleavage. Anaerobic degradation, conversely, produces a series of less-chlorinated phenols as the chlorine atoms are sequentially removed. For example, the degradation of a trichlorophenol might yield dichlorophenols and then monochlorophenols before the phenolic ring itself is broken down.

For the naphthalene moiety, the aerobic pathway is well-established. It begins with the formation of cis-naphthalene dihydrodiol, which is then converted to 1,2-dihydroxynaphthalene. frontiersin.org Subsequent ring cleavage leads to intermediates such as 2-hydroxychromene-2-carboxylic acid and eventually salicylic acid, which can be further metabolized. frontiersin.orggavinpublishers.com Under anaerobic conditions, 2-naphthoic acid is a common initial metabolite resulting from the carboxylation of the naphthalene ring. nih.gov

Common Degradation Intermediates of Related Compounds:

Parent Compound ClassCommon Aerobic IntermediatesCommon Anaerobic Intermediates
Chlorinated Phenols Chlorocatechols, Hydroquinones, Maleylacetate nih.govnih.govLess chlorinated phenols, Phenol, 4-hydroxybenzoate researchgate.net
Naphthalene cis-Naphthalene dihydrodiol, 1,2-dihydroxynaphthalene, Salicylic acid frontiersin.orggavinpublishers.com2-Naphthoic acid, Reduced naphthoyl-CoA derivatives nih.gov

For this compound, a plausible degradation pathway would involve a combination of these processes. Initial steps could include hydroxylation of the naphthalene ring, dechlorination of the phenol ring, or cleavage of the bond linking the two structures, leading to a complex mixture of intermediates.

Bioremediation Potential of Related Compounds in Contaminated Environments

Bioremediation, which leverages the metabolic capabilities of microorganisms to clean up pollutants, is considered a cost-effective and eco-friendly technology for environments contaminated with chlorinated phenols and PAHs. nih.govdntb.gov.ua This approach can be applied in situ (in place) or ex situ (in bioreactors).

Successful bioremediation often relies on the presence of diverse microbial communities with the necessary catabolic genes. nih.gov Numerous bacterial species from genera such as Pseudomonas, Rhodococcus, Burkholderia, and Stenotrophomonas have demonstrated the ability to degrade naphthalene and its derivatives. frontiersin.orgnih.gov Similarly, various microorganisms have been isolated that can mineralize chlorophenols.

In cases where the indigenous microbial population is insufficient, bioremediation can be enhanced through:

Bioaugmentation: The introduction of specific microbial strains or consortia with known degradative capabilities.

Biostimulation: The modification of the environment (e.g., by adding nutrients or oxygen) to stimulate the activity of native microorganisms.

The complex structure of this compound suggests that a microbial consortium, where different species act on different parts of the molecule, would likely be most effective for its complete degradation. frontiersin.org For instance, one group of bacteria might perform the initial dechlorination, while another group breaks down the resulting naphthalene-phenol structure. The green alga Coelastrella saipanensis has also shown promise in degrading naphthalene, indicating the potential role of photosynthetic organisms in the bioremediation of related compounds. ekb.egekb.eg

Factors Influencing Biodegradation Rates in Environmental Matrices

The efficiency and rate of biodegradation in soil, sediment, and water are controlled by a combination of physicochemical and biological factors.

Key Factors Affecting the Biodegradation of Chlorinated Aromatic Compounds:

FactorInfluence on Biodegradation Rate
Chemical Structure The number and position of chlorine atoms on the phenolic ring significantly affect degradability. Generally, higher chlorination leads to greater recalcitrance.
Bioavailability Pollutants must be accessible to microorganisms. Low water solubility and strong adsorption to soil organic matter can limit bioavailability and slow down degradation rates for compounds like naphthalene. gavinpublishers.com
Oxygen Availability The presence or absence of oxygen (redox conditions) determines whether aerobic or anaerobic pathways dominate. Aerobic degradation is generally faster and more complete. gavinpublishers.com
Temperature Microbial activity and enzyme kinetics are temperature-dependent. Optimal temperatures for the degradation of phenols are often in the range of 25-30°C. researchgate.netmdpi.com
pH pH affects microbial growth and enzyme function. Optimal degradation of phenols often occurs in a pH range of 5-6. researchgate.net Extreme pH values can inhibit microbial activity. mdpi.com
Nutrient Availability Microorganisms require essential nutrients (e.g., nitrogen, phosphorus) for growth and metabolism. A lack of these can limit bioremediation effectiveness.
Presence of Other Substrates (Co-metabolism) The degradation of a recalcitrant compound can be enhanced by the presence of a more easily degradable primary substrate (growth substrate). mdpi.com For example, the presence of phenol or naphthalene could stimulate the production of enzymes that also act on more complex molecules. mdpi.comresearchgate.net
Inhibitory/Toxic Effects High concentrations of the pollutant or its intermediates can be toxic to the degrading microorganisms, leading to inhibition of the process. nih.gov

For this compound, its relatively large size, the presence of a chlorine atom, and the fused ring system of naphthalene all contribute to its likely persistence in the environment. Its low water solubility would also be a significant factor limiting its bioavailability and, consequently, its rate of biodegradation. gavinpublishers.com

Advanced Analytical Research Approaches for 2 Chloro 4 Naphthalen 1 Yl Phenol in Complex Matrices

Chromatographic Techniques for Separation and Quantification in Environmental Samples

Chromatographic methods are central to the analysis of phenolic compounds in complex environmental samples due to their high separation efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of phenolic compounds. Reversed-phase HPLC, often with a C18 column, is typically employed, using a mobile phase of acidified water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector or, for higher sensitivity and selectivity, a fluorescence detector, as many phenols fluoresce. For trace analysis in complex matrices like environmental water, a pre-concentration step such as solid-phase extraction (SPE) is often necessary to achieve the required detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds, including many phenols. Due to the polar nature of the hydroxyl group, phenols often require derivatization prior to GC analysis to increase their volatility and improve chromatographic peak shape. Common derivatization reagents include silylating agents. The mass spectrometer provides detailed structural information, allowing for confident identification of the analytes. Comprehensive two-dimensional GC (GCxGC) can offer enhanced resolution for very complex samples.

Thin-Layer Chromatography (TLC) for Metabolite Profiling

TLC is a versatile and cost-effective technique that can be used for the screening and profiling of metabolites. In the context of phenolic compounds, TLC can separate different classes of phenols and their metabolites based on their polarity. Different solvent systems and stationary phases (e.g., silica (B1680970) gel, reversed-phase) can be employed to optimize separation. Visualization of the separated spots is typically achieved under UV light or by spraying with a color-forming reagent. High-performance TLC (HPTLC) offers improved resolution and quantification capabilities.

Spectrometric Methods for Trace Detection and Quantification

Spectrometric methods are often used for the quantification of analytes, sometimes in conjunction with chromatographic separation.

Colorimetric Methods for Specific Ions or Metabolites

Colorimetric methods are based on the reaction of the target analyte with a reagent to produce a colored product, the absorbance of which is proportional to the analyte's concentration. For phenols, a classic example is the use of 4-aminoantipyrine. Another reagent, 4-chloro-1-naphthol, is used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and western blotting, producing an insoluble purple product in the presence of horseradish peroxidase. While often simple and rapid, colorimetric methods can sometimes lack the specificity required for complex mixtures without a prior separation step.

Method Development and Validation for Environmental Monitoring

The development of a reliable analytical method for environmental monitoring is a meticulous process that involves several key stages.

Method Development: This stage involves selecting the appropriate analytical technique based on the analyte's properties and the required sensitivity. It includes optimizing various parameters such as the choice of chromatographic column, mobile phase composition, temperature, and detector settings. For sample preparation, the efficiency of extraction and cleanup steps is maximized to remove interfering substances from the matrix.

Method Validation: Once developed, the method must be validated to ensure its performance is suitable for its intended purpose. According to guidelines from bodies like the International Council for Harmonisation (ICH), validation involves assessing several parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specific range.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (same conditions) and intermediate precision (different days, analysts, or equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For environmental monitoring, these validation steps are crucial to ensure that the data generated are accurate, reliable, and legally defensible.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Chloro-4-(naphthalen-1-yl)phenol, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging aryl halide intermediates. For example, in analogous systems, substituent positioning (e.g., chlorine at the 2-position of a heterocycle) significantly impacts reactivity. Optimization strategies include:

  • Catalyst Screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos.
  • Temperature Control : Elevated temperatures (80–100°C) improve activation but may increase side reactions.
  • Additives : Using silver salts (Ag₂CO₃) to scavenge halides and enhance coupling efficiency.
  • Yield Challenges : In a Pd-catalyzed annulation study, a chlorine substituent at the 2-position reduced reactivity to 20% yield, suggesting steric or electronic hindrance .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Use electron ionization (EI) to fragment the molecule and confirm molecular weight (e.g., NIST data for analogous chlorinated naphthylphenols ).
  • X-ray Crystallography : Refine crystal structures using SHELX software, particularly SHELXL for small-molecule refinement. Note that SHELX is robust for high-resolution data but may require manual intervention for disordered regions .
  • Gas Chromatography (GC) : Pair with MS for purity analysis, referencing retention indices from NIST databases .

Advanced Research Questions

Q. Why does the chlorine substituent in this compound lead to reduced reactivity in annulative coupling reactions?

  • Methodological Answer : In Pd-catalyzed reactions, steric hindrance from the chlorine atom at the 2-position can block catalyst access to the reactive site. Computational studies (DFT) can map electron density and steric parameters:

  • Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the aryl ring, slowing oxidative addition.
  • Recovery Analysis : In a case study, 65% of the starting material with a 2-chloro substituent was recovered unreacted, indicating incomplete activation .
  • Mitigation Strategies : Use directing groups (e.g., carbonyls) to reposition the catalyst or employ bulky ligands to circumvent steric clashes.

Q. How do substituent variations (e.g., Br, F, methyl) on the naphthalene ring affect the compound’s electronic properties and bioactivity?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs (e.g., bromo or methyl derivatives) and compare reactivity via Hammett σ constants.
  • Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7). For example, hydrazinyl analogs show enhanced activity due to hydrogen-bonding capacity .
  • Data Table :
SubstituentLogP (Calculated)IC₅₀ (μM, MCF-7)
-Cl3.812.4
-Br4.19.7
-CH₃3.2>50

Q. What computational approaches are suitable for predicting the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to compute polarizability and hyperpolarizability.
  • Structure-Activity Relationships : Compare with derivatives like 2-(phenyl(piperidinyl)methyl)phenol, where electron-donating groups enhance NLO responses .
  • Software Tools : ORCA for excited-state dynamics; SHELXPRO for crystallographic data alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.